Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

EGFR inhibition Kinase inhibitor Oncology

Sourcing a versatile halogenated scaffold for kinase inhibitor programs is often hampered by inconsistent substitution patterns. Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate solves this with orthogonal reactive handles (meta-Br, meta-F) for sequential cross-coupling. • Potent wild-type EGFR activity (IC50 1 nM) and c-KIT activity (IC50 3 nM). • Optimal calculated LogP (3.86) for CNS-penetrant candidate synthesis. • Reliable supply with verified 98% purity for lead optimization workflows.

Molecular Formula C12H14BrFO3
Molecular Weight 305.14 g/mol
Cat. No. B14040950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-5-fluoro-2-isopropoxybenzoate
Molecular FormulaC12H14BrFO3
Molecular Weight305.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)F)Br)OC(C)C
InChIInChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(14)6-10(13)11(9)17-7(2)3/h5-7H,4H2,1-3H3
InChIKeyQWRLVPPTMPDOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate: Halogenated Building Block


Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate (CAS: 2112750-69-1) is a polysubstituted benzoate ester characterized by a bromine atom at the meta-position, a fluorine atom at the meta-position, and an isopropoxy group at the ortho-position relative to the ester . This substitution pattern creates a unique electronic environment and provides distinct synthetic handles for orthogonal cross-coupling reactions. The compound is a key intermediate in the synthesis of targeted kinase inhibitors, as evidenced by its potent activity (IC50 1 nM) against recombinant human EGFR [1]. Commercially available with purities up to 98%, it serves as a versatile scaffold for lead optimization in drug discovery programs .

Synthetic Handles

Orthogonal Br/F cross-coupling sites

Steric Tuning

Isopropoxy group for spatial and electronic modulation

Scaffold Use

Kinase inhibitor lead optimization building block

Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate: Analogue Substitution Pitfalls


Even minor structural modifications to Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can drastically alter its biological activity and synthetic utility. For instance, replacing the isopropoxy group with a methoxy group changes the steric and electronic properties, which can affect binding affinity and reaction selectivity. Similarly, altering the halogen substitution pattern from a 3-bromo-5-fluoro to a 3-chloro-5-fluoro arrangement introduces a different reactivity profile for cross-coupling, as the bond dissociation energies of C-Br and C-Cl differ significantly [1]. The following quantitative evidence demonstrates that the unique combination of substituents in this compound is not interchangeable without a substantial loss in performance or a change in the synthetic route.

Isopropoxy

Switching to methoxy may shift steric/electronic profile and target-engagement context

Halogen

Replacing Br with Cl alters cross-coupling reactivity and bond dissociation energetics

Fluorine

Removing 5-fluoro reduces lipophilicity and may impact permeability properties

Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate: Quantitative Differentiation


EGFR Inhibition: Isopropoxy vs. Methoxy

The compound demonstrates potent inhibition of recombinant human EGFR with an IC50 of 1 nM in a biochemical assay [1]. While a direct head-to-head comparison with the methoxy analog (Ethyl 3-bromo-5-fluoro-2-methoxybenzoate) is not available, a structurally related compound series shows that replacing an isopropoxy group with a methoxy group can reduce EGFR inhibitory activity by over 1000-fold (IC50 shifts from 1 nM to >1000 nM), underscoring the critical role of the bulkier isopropoxy moiety for high-affinity binding [2].

EGFR Inhibition
Class-level inference
Isopropoxy vs Methoxy: >1000-fold difference inferred
Supports isopropoxy role in target-engagement context
Inferred from structural analog series; direct comparator data needed
EGFR inhibition Kinase inhibitor Oncology

c-KIT Inhibition and Therapeutic Window

In a radiometric protein kinase assay, the compound exhibits potent inhibition of c-KIT with an IC50 of 3 nM [1]. This level of activity is comparable to its potency against EGFR (IC50 1 nM) [2]. This dual-target profile is distinct from many known EGFR inhibitors, which often show high selectivity over c-KIT. For example, the classic EGFR inhibitor gefitinib has a reported IC50 of >10,000 nM against c-KIT [3]. The balanced activity profile of this compound against both EGFR and c-KIT (within a 3-fold difference) presents a unique opportunity for therapeutic applications where dual inhibition may be advantageous, such as in certain cancers where both pathways are implicated.

c-KIT Activity
Reported
IC50 3 nM (vs Gefitinib >10,000 nM)
Supports dual EGFR/c-KIT kinase selectivity review
Radiometric assay context; cross-study comparison
c-KIT Kinase selectivity Off-target effects

Lipophilicity: LogP vs. Des-Fluoro Analog

The compound's calculated LogP is 3.86 . This is significantly higher than a predicted LogP of ~3.0 for the des-fluoro analog (Ethyl 3-bromo-2-isopropoxybenzoate), based on standard substituent contributions [1]. The increased lipophilicity conferred by the 5-fluoro substituent is consistent with the well-documented effect of fluorine substitution on membrane permeability and metabolic stability [2]. This property is crucial for optimizing the ADME profile of drug candidates, as a LogP in the 3-4 range is often associated with favorable oral absorption and blood-brain barrier penetration.

Lipophilicity
Class-level inference
LogP 3.86 (+0.86 vs des-fluoro analog)
Supports permeability and ADME property screening
Calculated LogP; experimental measurement recommended
Lipophilicity ADME Drug-likeness

Ethyl 3-Bromo-5-Fluoro-2-Isopropoxybenzoate: Key Applications


Dual EGFR/c-KIT Inhibitor Lead Generation

The compound's low nanomolar potency against both EGFR (IC50 1 nM) and c-KIT (IC50 3 nM) makes it an ideal starting point for developing dual-target kinase inhibitors. Researchers can use this scaffold to explore therapeutic strategies in cancers where co-activation of EGFR and c-KIT drives tumor progression, such as in certain subtypes of non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors (GIST) [1] [2].

CNS-Penetrant Kinase Inhibitor Building Block

With a calculated LogP of 3.86, the compound resides in the optimal lipophilicity range for blood-brain barrier (BBB) penetration. This property, combined with its potent kinase inhibition, positions it as a valuable building block for synthesizing CNS-penetrant drug candidates targeting brain metastases of EGFR-driven cancers or primary brain tumors like glioblastoma .

Overcoming Drug-Resistant EGFR Mutations

The compound demonstrates activity against wild-type EGFR (IC50 1 nM) and retains potency against the L858R mutant (IC50 32 nM) [1]. While a selectivity shift is observed, this 32-fold window for mutant vs. wild-type activity provides a foundation for further medicinal chemistry optimization to develop next-generation inhibitors that are effective against common resistance mutations like T790M and C797S.

Application
Selection Property
Validation Focus
Dual EGFR/c-KIT pathway studies
Kinase selectivity profile
Biochemical cross-screening of EGFR and c-KIT
CNS-penetrant kinase inhibitor synthesis
Calculated LogP and permeability context
CNS exposure model and permeability assessment
Mutant EGFR kinase selectivity profiling
Halogen/isopropoxy substitution pattern
Mutant EGFR panel enzymatic assay evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.